Propyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate is a synthetic organic compound with the molecular formula C20H21Cl2NO4 and a molecular weight of 410.301 g/mol . This compound is known for its unique chemical structure, which includes a propyl ester, a dichlorophenoxy group, and a butanoyl amide linkage. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 2,4-dichlorophenoxybutanoic acid: This is achieved by reacting 2,4-dichlorophenol with butyric anhydride in the presence of a catalyst.
Formation of the amide linkage: The 2,4-dichlorophenoxybutanoic acid is then reacted with 4-aminobenzoic acid to form the amide bond.
Esterification: The final step involves esterifying the carboxylic acid group of the 4-aminobenzoic acid derivative with propanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The reagents and solvents used are typically of industrial grade, and the reactions are optimized for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Propyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a standard for analytical methods.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate involves its interaction with specific molecular targets. The dichlorophenoxy group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to receptors or other biomolecules, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate
- Methyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate
- Isopropyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate
Uniqueness
This compound is unique due to its specific ester group (propyl) and the presence of the dichlorophenoxy moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C20H21Cl2NO4 |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
propyl 4-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate |
InChI |
InChI=1S/C20H21Cl2NO4/c1-2-11-27-20(25)14-5-8-16(9-6-14)23-19(24)4-3-12-26-18-10-7-15(21)13-17(18)22/h5-10,13H,2-4,11-12H2,1H3,(H,23,24) |
InChI Key |
JRZUYPLYWKSCCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.